Hydroxy progesterone caproate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

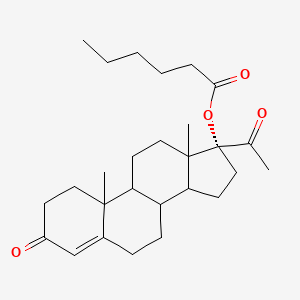

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21?,22?,23?,25?,26?,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMWKUIIPQCAJU-RNAXJELESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@@]1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Guardian: An In-Depth Technical Guide to the Mechanism of Action of Hydroxyprogesterone Caproate in Preterm Labor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyprogesterone (B1663944) caproate (17-OHPC), a synthetic progestin, has been a cornerstone in the prevention of recurrent spontaneous preterm birth for decades. Despite its clinical use, the precise molecular mechanisms underpinning its efficacy remain a subject of intense investigation and debate. This technical guide synthesizes the current understanding of 17-OHPC's mechanism of action, focusing on its purported anti-inflammatory effects, its influence on myometrial contractility, and its role in maintaining cervical integrity. We present a comprehensive overview of the key experimental findings, detailed methodologies, and a visual representation of the proposed signaling pathways to provide a deep, technical resource for the scientific community. While the complete picture is still emerging, evidence points towards a multi-faceted mechanism that diverges significantly from that of natural progesterone (B1679170), centering on the modulation of inflammatory responses at the maternal-fetal interface.

Introduction

Preterm birth is a leading cause of neonatal morbidity and mortality worldwide.[1] Progesterone is essential for maintaining uterine quiescence during pregnancy, and its functional withdrawal is a key step in the initiation of labor.[2][3] This has led to the clinical use of progestational agents to prevent preterm birth. In a landmark clinical trial by the Maternal-Fetal Medicine Unit (MFMU) Network, weekly intramuscular injections of 17-OHPC were shown to reduce the rate of recurrent spontaneous preterm birth by 33%.[4][5] However, the mechanism behind this therapeutic effect is not straightforward and appears to be distinct from the direct tocolytic actions of natural progesterone. This guide delves into the core experimental evidence to elucidate the complex pharmacology of 17-OHPC.

Proposed Mechanisms of Action

The leading hypotheses for 17-OHPC's mechanism of action center on three primary areas: immunomodulation and anti-inflammatory effects, influence on myometrial contractility, and maintenance of cervical structure.

Immunomodulation and Anti-Inflammatory Effects

A growing body of evidence suggests that the primary mechanism of 17-OHPC is its ability to modulate the maternal immune response, dampening the inflammatory cascades that are implicated in the onset of preterm labor.[1][2][6]

Research indicates that 17-OHPC can alter the production of key cytokines involved in inflammation. Specifically, it has been shown to enhance the production of anti-inflammatory cytokines while suppressing pro-inflammatory ones.

-

Enhanced IL-10 Production: A key study found a correlation between plasma concentrations of 17-OHPC and the lipopolysaccharide (LPS)-stimulated production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by leukocytes from pregnant women.[4][5] This finding was supported by in vitro experiments where 17-OHPC dose-dependently increased IL-10 production by LPS-stimulated macrophages.[4][5]

-

Suppression of Pro-inflammatory Cytokines: In various experimental models, 17-OHPC has been shown to decrease the levels of pro-inflammatory cytokines. For instance, it has been reported to reduce Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) levels.[6][7] One study in women with threatened preterm labor found that high-dose 17-OHPC decreased cervical IL-1β levels.[6][8]

The proposed anti-inflammatory action of 17-OHPC involves the modulation of immune cell responses to inflammatory stimuli like LPS, which mimics bacterial infection, a known trigger for preterm labor.

Myometrial Contractility

The effect of 17-OHPC on uterine muscle (myometrium) contractility is a point of significant divergence from natural progesterone and a subject of conflicting reports.

Unlike natural progesterone, which is known to suppress myometrial contractions, in vitro studies on human myometrial tissue have shown that 17-OHPC does not have a direct relaxing (tocolytic) effect.

-

Lack of Inhibition: Several studies using isolated strips of human myometrium found that 17-OHPC did not inhibit spontaneous or oxytocin-induced contractions.[9][10][11]

-

Potential for Stimulation: Some research has even suggested that at high concentrations, 17-OHPC can stimulate myometrial contractility.[9][12] Furthermore, the vehicle for 17-OHPC, castor oil, has been shown to enhance the contractile effect of oxytocin (B344502) in human myometrium.[13]

This evidence strongly suggests that the clinical benefits of 17-OHPC in preventing preterm birth are not due to a direct suppression of uterine contractions.[10]

Cervical Integrity

The cervix acts as a barrier during pregnancy, and its premature ripening and shortening are key features of preterm labor. Evidence suggests 17-OHPC may help maintain cervical integrity.

-

Attenuation of Cervical Shortening: Studies have shown that 17-OHPC treatment can attenuate the progressive shortening of the cervix in women who have been hospitalized for an episode of preterm labor but did not deliver.[14] In one study, the risk of cervical shortening of ≥4 mm was lower in patients who received 17-OHPC.[9][14]

-

Contradictory Findings: However, other studies have found no significant difference in the rate of cervical length change over time in women receiving prophylactic 17-OHPC compared to untreated controls.[1][15]

The effects on the cervix may be secondary to the anti-inflammatory properties of 17-OHPC, as inflammation is a key driver of cervical ripening.[16] The reduction in pro-inflammatory cytokines like IL-1β in the cervix by 17-OHPC supports this hypothesis.[8]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of 17-OHPC.

Table 1: Effect of 17-OHPC on Myometrial Contractility (In Vitro)

| Study Type | Tissue Source | Condition | Effect of 17-OHPC | Quantitative Finding | Reference |

|---|---|---|---|---|---|

| Isometric Recording | Pregnant Human Myometrium | Spontaneous Contractions | No significant effect | Mean Maximal Inhibition (MMI): 4.9% ± 7.2 | [10][11] |

| Isometric Recording | Pregnant Human Myometrium | Oxytocin-Induced | No significant effect | MMI: 2.2% ± 1.3 | [10][11] |

| Organ Chamber | Pregnant Human Myometrium | Spontaneous Contractions | Stimulatory | Dose-dependently stimulated contractility |[12] |

Table 2: Effect of 17-OHPC on Cervical Length

| Study Population | Intervention | Outcome | Quantitative Result | Reference |

|---|---|---|---|---|

| Undelivered patients after preterm labor | 341 mg 17-OHPC twice weekly | Cervical shortening at 21 days | 2.40 ± 2.46 mm (17-OHPC) vs. 4.60 ± 2.73 mm (control) | [14] |

| Women with prior PTB (prophylaxis) | Weekly 17-OHPC | Average weekly change in CL | No significant difference vs. no treatment |[15] |

Table 3: Effect of 17-OHPC on Cytokine Production

| Study Type | Sample Source | Stimulus | Cytokine | Effect of 17-OHPC | Reference |

|---|---|---|---|---|---|

| Clinical Study | Leukocytes from pregnant women | LPS | IL-10 | Plasma 17-OHPC levels correlated with IL-10 production | [4][5] |

| In Vitro | THP-1 Macrophages | LPS | IL-10 | Concentration-dependent increase in production | [4][5] |

| Clinical Study | Cervical Swabs | N/A (threatened PTL) | IL-1β | Significant decrease at day 21 | [8] |

| Animal Study | N/A | Chemotherapeutic agent | IL-1β, TNF-α | Decreased levels |[6] |

Experimental Protocols

In Vitro Myometrial Contractility Assay

This protocol is a generalized representation of methods used to assess the direct effect of 17-OHPC on uterine muscle.

-

Tissue Acquisition: Myometrial biopsies are obtained from women undergoing elective cesarean section at term, prior to the onset of labor.

-

Preparation: The tissue is immediately placed in physiological salt solution (e.g., Krebs solution) and transported to the laboratory. Longitudinal muscle strips are dissected from the biopsy.

-

Experimental Setup: Each strip is mounted in an organ bath filled with Krebs solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The strips are attached to an isometric force transducer.

-

Equilibration: An optimal resting tension is applied, and the tissue is allowed to equilibrate until regular spontaneous contractions occur.

-

Drug Application: For studies on induced contractions, an agonist like oxytocin is added. After contractions stabilize, cumulative concentrations of 17-OHPC or its vehicle (as a control) are added to the baths.

-

Data Acquisition and Analysis: Contractile activity is recorded continuously. The integral of contractile force over time is calculated and normalized to a baseline period. The effect of 17-OHPC is compared to the time-matched vehicle control.

Leukocyte Stimulation for Cytokine Analysis

This protocol describes the method to assess the immunomodulatory effect of 17-OHPC.

-

Blood Collection: Whole blood is collected from pregnant women receiving 17-OHPC.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: PBMCs are cultured in appropriate media (e.g., RPMI-1640) at a standard concentration.

-

Stimulation: The cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), in the presence or absence of varying concentrations of 17-OHPC.

-

Incubation: The cell cultures are incubated for a defined period (e.g., 24 hours) to allow for cytokine production.

-

Analysis: The culture supernatant is collected, and the concentrations of various cytokines (e.g., IL-10, TNF-α) are measured using a multiplex immunoassay or ELISA.

Progesterone Receptor Signaling

17-OHPC is a synthetic progestin, and its actions are presumed to be mediated through the progesterone receptor (PGR).[2] The PGR exists in two main isoforms, PGR-A and PGR-B, which can have different and sometimes opposing functions in regulating gene transcription.[17][18] In the myometrium, PGR-B is generally considered to be the primary mediator of uterine quiescence. A shift in the ratio of PGR-A to PGR-B has been implicated in the transition to a contractile state at term.[19]

The fact that 17-OHPC has different physiological effects than natural progesterone (e.g., on myometrial contractility) suggests that it may interact with the PGR isoforms differently, act as a selective progesterone receptor modulator (SPRM), or involve non-genomic pathways that are yet to be fully characterized.[9]

Conclusion and Future Directions

The mechanism of action of hydroxyprogesterone caproate in preventing preterm labor is complex and remains incompletely understood. Current evidence strongly indicates that its clinical efficacy is not derived from a direct tocolytic effect on the myometrium. Instead, the most compelling data point to an immunomodulatory mechanism, whereby 17-OHPC attenuates the pro-inflammatory cascades that lead to cervical ripening and the initiation of uterine contractions. Its ability to enhance the production of anti-inflammatory IL-10 while potentially suppressing pro-inflammatory cytokines appears to be central to its function.

For drug development professionals, this distinction is critical. Future research should focus on:

-

Receptor Pharmacology: Elucidating the precise interaction of 17-OHPC and its metabolites with progesterone receptor isoforms (PGR-A and PGR-B) and membrane progesterone receptors.

-

Downstream Signaling: Identifying the specific intracellular signaling pathways modulated by 17-OHPC in immune cells, cervical cells, and myometrial cells.

-

Pharmacogenomics: Investigating whether genetic variations in progesterone receptors or inflammatory pathway components influence patient response to 17-OHPC, which could help explain the variability in clinical outcomes.

A deeper understanding of these mechanisms will be crucial for the development of more targeted and effective therapies to combat the significant global challenge of preterm birth.

References

- 1. Prevention of Preterm Delivery with 17-Hydroxyprogesterone Caproate: Pharmacologic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Hydroxyprogesterone Caproate? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 17-HYDROXYPROGESTERONE CAPROATE SIGNIFICANTLY IMPROVES CLINICAL CHARACTERISTICS OF PREECLAMPSIA IN THE RUPP RAT MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 17alpha-hydroxy-progesterone effects on cervical proinflammatory agents in women at risk for preterm delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progesterone is not the same as 17α-hydroxyprogesterone caproate: implications for obstetrical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional effects of 17alpha-hydroxyprogesterone caproate (17P) on human myometrial contractility in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Scholars@Duke publication: Functional effects of 17alpha-hydroxyprogesterone caproate (17P) on human myometrial contractility in vitro. [scholars.duke.edu]

- 12. Progesterone, but not 17-alpha-hydroxyprogesterone caproate, inhibits human myometrial contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 17 alpha-hydroxyprogesterone caproate vehicle, castor oil, enhances the contractile effect of oxytocin in human myometrium in pregnancy | Obgyn Key [obgynkey.com]

- 14. Cervical length changes during preterm cervical ripening: effects of 17-alpha-hydroxyprogesterone caproate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of treatment with 17 alpha-hydroxyprogesterone caproate on changes in cervical length over time - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of 17-Hydroxyprogesterone Caproate as an Adjuvant Therapy in Women With Cervical Cerclage for Prevention of Preterm Delivery: A Retrospective Matched Controlled Study | Fatema | Journal of Clinical Gynecology and Obstetrics [jcgo.org]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Progesterone and its receptor signaling in cervical remodeling: Mechanisms of physiological actions and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of 17-Alpha-Hydroxyprogesterone Caproate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-alpha-hydroxyprogesterone caproate (17-OHPC) is a synthetic progestin that has been utilized in the prevention of preterm birth in high-risk pregnant women. A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for optimizing therapeutic strategies and ensuring safety. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of 17-OHPC, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Pharmacokinetics

The pharmacokinetic profile of 17-OHPC is characterized by slow absorption following intramuscular injection, leading to a prolonged half-life. The variability in plasma concentrations among individuals is influenced by several factors, including body mass index (BMI).

Absorption

Following intramuscular administration of a 250 mg dose in pregnant women, 17-OHPC is slowly absorbed from the oily vehicle. Peak plasma concentrations (Cmax) are typically reached several days after injection.[1]

Distribution

17-OHPC is a lipophilic compound and is highly bound to plasma proteins, primarily albumin.[2] Its volume of distribution is large, indicating extensive tissue distribution.[3][4] Maternal body weight has been identified as a significant covariate for the volume of distribution.[3][4] The drug also crosses the placental barrier, with fetal exposure being a fraction of maternal levels.[5]

Metabolism

The metabolism of 17-OHPC is a complex process primarily occurring in the liver. Unlike many ester prodrugs, the caproate moiety of 17-OHPC is not cleaved to yield 17-alpha-hydroxyprogesterone.[2][6][7] Instead, the steroid nucleus undergoes oxidative metabolism.

The primary enzymes responsible for the metabolism of 17-OHPC are members of the cytochrome P450 3A subfamily, specifically CYP3A4 and CYP3A5 in adults.[2][6] In the fetus, CYP3A7 plays a major role in its metabolism.[8][9][10] Studies have shown that the metabolite profile can differ between adult and fetal hepatocytes.[8][9] The human placenta also contributes to the metabolism of 17-OHPC, forming several monohydroxylated metabolites.[11]

Excretion

The elimination of 17-OHPC and its metabolites occurs through both renal and fecal routes. Approximately 30% of the administered dose is excreted in the urine and about 50% in the feces.[2][7] The terminal elimination half-life of 17-OHPC is long, ranging from approximately 10 to 18 days in pregnant women.[1][2][5][12][13]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of 17-OHPC from various studies in pregnant women.

Table 1: Pharmacokinetic Parameters of 17-OHPC in Pregnant Women (Singleton Gestation)

| Parameter | Value | Study Population | Reference |

| Cmax (ng/mL) | 12.5 ± 3.9 | 24-28 weeks gestation | [12] |

| 12.3 ± 4.9 | 32-36 weeks gestation | [12] | |

| Tmax (hours) | 28.6 ± 9.0 | 24-28 weeks gestation | [12] |

| 43.7 ± 20.2 | 32-36 weeks gestation | [12] | |

| AUC (0-7 days) (ng·h/mL) | 1269.6 ± 285.0 | 24-28 weeks gestation | [12] |

| 1268.0 ± 511.6 | 32-36 weeks gestation | [12] | |

| Half-life (days) | 16.3 ± 3.6 | - | [12] |

| 18 ± 6 | - | [5] | |

| Clearance (CL/F) (L/day) | 1797 | Population mean | [3][4] |

| Volume of Distribution (Vmaternal/F) (L) | 32,610 | Population mean | [3][4] |

Table 2: Pharmacokinetic Parameters of 17-OHPC in Pregnant Women (Multifetal Gestation)

| Parameter | Value | Study Population | Reference |

| Cmax (ng/mL) | 17.3 (mean) | Twin gestation, 24-28 weeks | [1] |

| Trough Concentration (7 days post-injection) (ng/mL) | 9.7 (mean) | Twin gestation, 24-28 weeks | [1] |

| Half-life (days) | 10 (apparent) | Twin gestation | [1][13] |

Experimental Protocols

Study of 17-OHPC Pharmacokinetics in Singleton Pregnancy

-

Study Design: A prospective, open-label, longitudinal population pharmacokinetic study.[14]

-

Participants: Pregnant women between 16 and 36 weeks' gestational age with a singleton pregnancy, receiving weekly 250 mg intramuscular injections of 17-OHPC for the prevention of recurrent spontaneous preterm birth.[14]

-

Drug Administration: Weekly intramuscular injections of 250 mg 17-OHPC in 1 mL of castor oil.[3][4]

-

Sample Collection: Blood samples were collected at various time points, including between 24 and 28 weeks and between 32 and 35 weeks of gestation, as well as over a 28-day period after the last injection.[3][4] Maternal and/or cord blood was also obtained at delivery.[3][4]

-

Analytical Method: Plasma concentrations of 17-OHPC were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15][16][17]

In Vitro Metabolism Studies

-

Systems: Human liver microsomes (HLMs), fresh human hepatocytes (FHHs), and expressed cytochrome P450 enzymes (e.g., CYP3A4, CYP3A5, CYP3A7).[6][8]

-

Incubation: 17-OHPC was incubated with the respective enzyme systems in the presence of necessary cofactors (e.g., NADPH).[6]

-

Inhibition and Induction Studies: To identify the involved enzymes, metabolism was assessed in the presence of specific CYP3A4 inhibitors (ketoconazole, troleandomycin) and inducers (rifampin, phenobarbital).[6]

-

Metabolite Identification: Metabolites were separated and identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[8][11]

Visualizations

Metabolic Pathway of 17-OHPC

Caption: Metabolic pathway of 17-OHPC in adults and fetuses.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a typical pharmacokinetic study of 17-OHPC.

Conclusion

The pharmacokinetics of 17-alpha-hydroxyprogesterone caproate are characterized by slow absorption, extensive distribution, and a long elimination half-life. Metabolism is primarily mediated by CYP3A enzymes, leading to hydroxylated metabolites without cleavage of the caproate ester. Significant inter-individual variability in pharmacokinetic parameters highlights the importance of considering factors such as maternal body weight in optimizing dosing strategies. Further research is warranted to fully elucidate the clinical implications of this variability and the specific activity of its various metabolites.

References

- 1. Pharmacokinetics of 17-hydroxyprogesterone caproate in multifetal gestation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prevention of Preterm Delivery with 17-Hydroxyprogesterone Caproate: Pharmacologic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Population pharmacokinetics of 17α-hydroxyprogesterone caproate in singleton gestation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology and placental transport of 17-hydroxyprogesterone caproate in singleton gestation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of enzymes involved in the metabolism of 17alpha-hydroxyprogesterone caproate: an effective agent for prevention of preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxyprogesterone caproate - Wikipedia [en.wikipedia.org]

- 8. Metabolism of 17α-Hydroxyprogesterone Caproate, an Agent for Preventing Preterm Birth, by Fetal Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of 17alpha-hydroxyprogesterone caproate, an agent for preventing preterm birth, by fetal hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of 17α-Hydroxyprogesterone Caproate, an Agent for Preventing Preterm Birth, by Fetal Hepatocytes | Semantic Scholar [semanticscholar.org]

- 11. Metabolism of 17-Alpha-Hydroxyprogesterone Caproate by Human Placental Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of Hydroxyprogesterone Caproate and its Primary Metabolites during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of 17-hydroxyprogesterone caproate in multifetal gestation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of 17 alpha hydroxyprogesterone caproate in singleton pregnancy and its influence of maternal body size measures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and validation of a high-performance liquid chromatography-mass spectrometric assay for the determination of 17-alpha Hydroxyprogesterone Caproate (17-OHPC) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Hydroxyprogesterone Caproate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of hydroxyprogesterone (B1663944) caproate, a synthetic progestin. The document details a robust synthesis protocol and outlines a suite of analytical techniques for the thorough characterization of the final compound, ensuring its identity, purity, and quality. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies are provided, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Synthesis of Hydroxyprogesterone Caproate

Hydroxyprogesterone caproate, chemically known as 17α-hydroxyprogesterone hexanoate, is a synthetic derivative of progesterone.[1] It is synthesized via the esterification of the 17α-hydroxyl group of 17α-hydroxyprogesterone with caproic acid (hexanoic acid). One common and effective method involves the use of n-hexanoic acid in the presence of pyridine (B92270) and p-toluenesulfonic acid as catalysts.[2][3]

Synthesis Pathway

The synthesis proceeds through a two-step process. Initially, an esterification reaction is carried out, followed by an alcoholysis step to yield the crude product, which is then purified by recrystallization.[2]

Experimental Protocol: Esterification of 17α-Hydroxyprogesterone

This protocol is adapted from established synthesis methods.[2][3]

Materials:

-

17α-Hydroxyprogesterone (20 g)

-

n-Hexanoic acid (40 mL)

-

Pyridine (16 mL)

-

p-Toluenesulfonic acid (1.6 g)

-

Toluene (B28343) (300 mL)

-

Ethanol (B145695) (100 mL)

-

Concentrated Hydrochloric Acid (3 mL)

-

500 mL three-necked flask

-

Heating mantle with stirrer

-

Apparatus for concentration under reduced pressure

-

Filtration apparatus

-

Thin Layer Chromatography (TLC) setup

Procedure:

-

Reaction Setup: To a 500 mL three-necked flask, add 17α-hydroxyprogesterone (20 g), n-hexanoic acid (40 mL), pyridine (16 mL), p-toluenesulfonic acid (1.6 g), and toluene (300 mL).

-

Esterification: Heat the reaction mixture to 110-120 °C with stirring for 3 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the 17α-hydroxyprogesterone is completely consumed.

-

Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure to remove toluene, pyridine, and any unreacted n-hexanoic acid.

-

Alcoholysis: To the concentrated residue in the flask, add 100 mL of ethanol and 3 mL of concentrated hydrochloric acid. Heat the mixture to reflux and maintain for 2 hours to hydrolyze any diester byproducts.

-

Product Isolation (Crude): Cool the reaction mixture to below 5 °C to induce crystallization of the crude hydroxyprogesterone caproate. Collect the crude product by filtration.

-

Purification: Purify the crude product by recrystallization from ethanol to obtain pure hydroxyprogesterone caproate.

-

Drying: Dry the purified product. The expected yield of the purified product is approximately 19.8 g.[3]

Chemical Characterization

A thorough chemical characterization is essential to confirm the identity, purity, and quality of the synthesized hydroxyprogesterone caproate. This involves a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of hydroxyprogesterone caproate is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₀O₄ | [4] |

| Molecular Weight | 428.6 g/mol | [4] |

| Appearance | Off-white solid | [5] |

| Melting Point | 120-124 °C | [6] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. Soluble in ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL). Sparingly soluble in aqueous buffers. | [5][7] |

| logP | 5.7 | [4] |

| UV max (in Methanol) | 240 nm | [7] |

Spectroscopic Characterization

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of hydroxyprogesterone caproate exhibits characteristic absorption bands corresponding to its steroidal structure and the caproate ester group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Sample Preparation: Place a small amount of the dried, purified hydroxyprogesterone caproate powder directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Interpretation of IR Spectrum:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2930 | C-H (alkane) | Stretching |

| ~1730 | C=O (ester) | Stretching |

| ~1700 | C=O (ketone, C20) | Stretching |

| ~1660 | C=O (α,β-unsaturated ketone, C3) | Stretching |

| ~1615 | C=C (alkene) | Stretching |

| ~1240 | C-O (ester) | Stretching |

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified hydroxyprogesterone caproate in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Data Processing: Process the acquired data using appropriate NMR software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Expected ¹H and ¹³C NMR Spectral Data (Illustrative):

-

¹H NMR (CDCl₃): The spectrum will show characteristic signals for the steroid backbone, including singlet signals for the methyl groups at C18 and C19, a singlet for the methyl group of the acetyl side chain at C20, and a singlet for the olefinic proton at C4. The protons of the caproate chain will appear as multiplets in the aliphatic region.

-

¹³C NMR (CDCl₃): The spectrum will display signals for all 27 carbon atoms. Key resonances include those for the carbonyl carbons of the ester, the C20 ketone, and the C3 α,β-unsaturated ketone, as well as the olefinic carbons at C4 and C5. The carbons of the caproate chain will also be clearly identifiable.

Chromatographic Characterization

Chromatographic methods are employed to assess the purity of the synthesized compound and to identify any process-related impurities or degradation products.

HPLC is a primary technique for determining the purity of hydroxyprogesterone caproate and quantifying any impurities.

Experimental Protocol: Reversed-Phase HPLC

This protocol is based on a validated method for the analysis of hydroxyprogesterone caproate.[6]

| Parameter | Condition |

| Column | Waters Symmetry C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Methanol:Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 242 nm |

| Injection Volume | 20 µL |

| Sample Preparation | Prepare a 250 µg/mL solution of hydroxyprogesterone caproate in methanol. |

LC-MS/MS provides a highly sensitive and specific method for the identification and quantification of hydroxyprogesterone caproate and its metabolites or impurities.

Experimental Protocol: LC-MS/MS Analysis

The following conditions are illustrative for the analysis of hydroxyprogesterone caproate.[8]

| Parameter | Condition |

| LC System | Waters 2795 HPLC system or equivalent |

| Column | Waters C18 Symmetry (3.5 µm, 2.1 x 50 mm) |

| Mobile Phase A | 5% Methanol in water with 0.01% ammonium (B1175870) hydroxide |

| Mobile Phase B | Methanol with 0.01% ammonium hydroxide |

| Gradient | Start with 65% B, hold for 2.5 min, increase to 97% B, hold for 4.0 min, then return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Transition | m/z 429.2 → 313.2 |

GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities that may be present from the synthesis process.

Experimental Protocol: GC-MS for Impurity Profiling

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Sample Preparation: Dissolve the hydroxyprogesterone caproate sample in a suitable volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Derivatization may be necessary for certain impurities.

-

Injection: Use a split/splitless injector.

-

Oven Program: A temperature gradient program is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to elute all components.

-

Mass Spectrometry: Operate in electron ionization (EI) mode and scan a suitable mass range to detect potential impurities.

-

Data Analysis: Compare the obtained mass spectra of any impurity peaks with a spectral library (e.g., NIST) for identification.

Conclusion

This technical guide has provided a detailed framework for the synthesis and comprehensive chemical characterization of hydroxyprogesterone caproate. The provided experimental protocols offer a starting point for laboratory work, while the tabulated data and workflow diagrams serve as quick references for researchers and drug development professionals. Adherence to these methodologies will ensure the production of high-quality, well-characterized hydroxyprogesterone caproate suitable for further research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. documents.lgcstandards.com [documents.lgcstandards.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy [mdpi.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. Item - Frequencies and assignments of the main peaks identified in the analysis of FTIR spectra. - Public Library of Science - Figshare [plos.figshare.com]

Molecular structure and properties of hydroxyprogesterone caproate

An In-depth Technical Guide to Hydroxyprogesterone (B1663944) Caproate

Introduction

Hydroxyprogesterone caproate (HPC), also known as 17α-hydroxyprogesterone caproate or 17-OHPC, is a synthetic progestin, a derivative of the naturally occurring steroid hormone progesterone (B1679170).[1][2] It is an ester of 17α-hydroxyprogesterone with caproic acid (hexanoic acid).[3][4] Historically, it has been used for various gynecological conditions and, most notably, for the prevention of preterm birth in pregnant women with a history of spontaneous preterm delivery.[5][6][7] This document provides a comprehensive technical overview of the molecular structure, properties, pharmacokinetics, pharmacodynamics, synthesis, and analysis of hydroxyprogesterone caproate.

Molecular Structure and Physicochemical Properties

Hydroxyprogesterone caproate is a white or creamy white crystalline powder.[8][9] Its structure consists of a pregnane (B1235032) steroid nucleus with a caproate ester at the C17α position, which increases its lipophilicity and prolongs its duration of action compared to natural progesterone.[2]

Physicochemical Data

The key physicochemical properties of hydroxyprogesterone caproate are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C27H40O4 | [8][10][11] |

| Molecular Weight | 428.60 g/mol | [4][8][9] |

| Melting Point | 119-121 °C | [4][11][12] |

| Appearance | White or almost white crystalline powder | [3][8][9] |

| Solubility | - In organic solvents (ethanol, DMSO, dimethylformamide): ~30 mg/mL- In a 1:3 solution of ethanol:PBS (pH 7.2): ~0.25 mg/mL- Sparingly soluble in aqueous buffers | [10] |

| LogP (Partition Coefficient) | > 5 | [13] |

| UV/Vis Absorbance (λmax) | 240, 244 nm | [10] |

Pharmacokinetics

Hydroxyprogesterone caproate is typically administered via intramuscular injection, which allows for its slow absorption and sustained release.[2][14]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following intramuscular injection, HPC is absorbed slowly. Peak serum concentrations (Cmax) are typically reached within 3 to 7 days in non-pregnant women.[8][9]

-

Distribution: It is widely distributed in the body and is extensively bound to plasma proteins, primarily albumin.[14][15]

-

Metabolism: The metabolism of hydroxyprogesterone caproate is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver.[9][15] The metabolic pathways include reduction, hydroxylation, and conjugation (glucuronidation and sulfation).[15] Importantly, the caproate ester is not cleaved, meaning 17α-hydroxyprogesterone is not a metabolite.[15][16]

-

Excretion: The metabolites of HPC are eliminated in both feces (approximately 50%) and urine (approximately 30%).[4][15]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of hydroxyprogesterone caproate.

| Parameter | Value | Condition | Reference(s) |

| Elimination Half-Life (t½) | ~7.8 days | Non-pregnant women | [15] |

| ~16-17 days | Pregnant women (singleton) | [15][17] | |

| ~10 days | Pregnant women (twins) | [15][18] | |

| Time to Peak (Tmax) | 3-7 days | Non-pregnant women (1000 mg dose) | [8][9] |

| 119.8 ± 50.1 hours | Pregnant women (first 250 mg dose) | [17] | |

| Peak Concentration (Cmax) | 5.0 ± 1.5 ng/mL | Pregnant women (first 250 mg dose) | [17] |

| 12.3 - 12.5 ng/mL | Pregnant women (steady state) | [17] | |

| 17.3 ng/mL | Pregnant women with twins (intensive sampling) | [18] | |

| Bioavailability (Intramuscular) | 100% (in rats) | - | [15] |

Pharmacodynamics and Mechanism of Action

Hydroxyprogesterone caproate is a synthetic progestogen that acts as an agonist at the progesterone receptor (PR).[2][15] Its therapeutic effects are primarily mediated through its interaction with PRs in the uterus, cervix, and other tissues.[19]

Receptor Binding and Signaling

HPC binds to both progesterone receptor A (PR-A) and progesterone receptor B (PR-B).[15] However, its binding affinity for these receptors is lower than that of natural progesterone, at about 26-30% of progesterone's affinity.[15][16] Upon binding, the HPC-receptor complex translocates to the nucleus and modulates the transcription of progesterone-responsive genes.[19] This leads to a variety of downstream effects that are thought to contribute to the maintenance of pregnancy, including:

-

Uterine Quiescence: Promotion of uterine muscle relaxation and reduction of contractions.[5][14]

-

Cervical Integrity: Helping the cervix to remain firm and closed.[19]

-

Immunomodulation: Exerting anti-inflammatory effects that may prevent the initiation of labor.[19][20] One proposed mechanism involves the enhancement of interleukin-10 (IL-10) production by leukocytes in response to inflammatory stimuli.[20]

HPC also has a weak affinity for the glucocorticoid receptor (GR), but it is not considered to have significant glucocorticoid activity.[15][16]

Progesterone Receptor Signaling Pathway

Caption: Progesterone Receptor Signaling Pathway of Hydroxyprogesterone Caproate.

Synthesis and Manufacturing

The synthesis of hydroxyprogesterone caproate typically involves the esterification of 17α-hydroxyprogesterone with n-hexanoyl chloride or n-hexanoic acid.[21][22]

Synthetic Workflow

A general synthetic route is as follows:

-

Esterification: 17α-hydroxyprogesterone is reacted with n-hexanoyl chloride in a suitable solvent like chloroform, often in the presence of a base such as pyridine (B92270) to neutralize the HCl byproduct.[21][22] Alternatively, n-hexanoic acid can be used with a catalyst like p-toluenesulfonic acid.[23][24]

-

Neutralization and Isolation: After the reaction is complete, the mixture is neutralized, and the crude product is isolated by filtration.[21][22]

-

Purification: The crude hydroxyprogesterone caproate is then purified, typically by recrystallization from a solvent such as ethanol, to yield the final product.[21][23]

Caption: General Synthesis Workflow for Hydroxyprogesterone Caproate.

Analytical Methodologies

Various analytical techniques are employed for the identification, quantification, and quality control of hydroxyprogesterone caproate in pharmaceutical formulations and biological matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

A common and sensitive method for the simultaneous quantification of HPC and its related compounds in human plasma involves HPLC coupled with tandem mass spectrometry.[25][26]

Experimental Protocol:

-

Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) to remove interfering substances.[25][26]

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is often used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (often containing a small amount of formic acid) is employed.[26] For example, a gradient starting from 65% aqueous phase, linearly increasing to 95% organic phase over 5 minutes.[26]

-

Flow Rate: Typically around 0.2 mL/min.[26]

-

Run Time: Approximately 15 minutes.[26]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used.[26]

-

Detection Mode: Selected Reaction Monitoring (SRM) is utilized for high selectivity and sensitivity.

-

Mass Transitions (m/z):

-

-

Quantification: The concentration of HPC is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The assay is typically linear over a range of 0.5 - 50 ng/mL.[26]

Clinical Applications

The primary clinical indication for hydroxyprogesterone caproate has been the reduction of the risk of recurrent preterm birth in women with a singleton pregnancy who have a history of at least one prior spontaneous preterm birth.[6][7][27] The standard dosage regimen is 250 mg administered weekly via intramuscular injection, starting between 16 and 20 weeks of gestation and continuing until 37 weeks.[6][28] It has also been used in the management of amenorrhea and abnormal uterine bleeding due to hormonal imbalance.[8][29]

Note: The regulatory status and clinical recommendations for hydroxyprogesterone caproate have been subject to change and review in various regions.[15]

References

- 1. Progesterone is not the same as 17α-hydroxyprogesterone caproate: implications for obstetrical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Hydroxyprogesterone Caproate used for? [synapse.patsnap.com]

- 3. Hydroxyprogesterone Caproate CAS 630-56-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Hydroxyprogesterone Caproate | C27H40O4 | CID 169870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Articles [globalrx.com]

- 7. 17-α hydroxyprogesterone caproate for the prevention of preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. Hydroxyprogesterone caproate | 630-56-8 [chemicalbook.com]

- 13. annexpublishers.com [annexpublishers.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Hydroxyprogesterone caproate - Wikipedia [en.wikipedia.org]

- 16. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of Hydroxyprogesterone Caproate and its Primary Metabolites during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of 17-hydroxyprogesterone caproate in multifetal gestation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Hydroxyprogesterone Caproate? [synapse.patsnap.com]

- 20. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Page loading... [wap.guidechem.com]

- 22. What is hydroxyprogesterone caproate?_Chemicalbook [chemicalbook.com]

- 23. Hydroxyprogesterone caproate synthesis - chemicalbook [chemicalbook.com]

- 24. CN104017041A - Synthesis method of hydroxyprogesterone caproate - Google Patents [patents.google.com]

- 25. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Development and validation of a high-performance liquid chromatography-mass spectrometric assay for the determination of 17-alpha Hydroxyprogesterone Caproate (17-OHPC) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 17-α Hydroxyprogesterone Caproate for the Prevention of Preterm Birth | Semantic Scholar [semanticscholar.org]

- 28. Hydroxyprogesterone (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 29. Hydroxyprogesterone-caproate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Decoding the Interaction: A Technical Guide to Hydroxyprogesterone Caproate and Progesterone Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyprogesterone (B1663944) caproate (17-OHPC), a synthetic progestin, has been a subject of significant research, particularly concerning its role in preventing recurrent preterm birth.[1] Understanding its interaction with the progesterone (B1679170) receptor (PR) is fundamental to elucidating its mechanism of action and exploring its therapeutic potential. This technical guide provides an in-depth analysis of the binding of 17-OHPC to progesterone receptors, detailing its affinity, the downstream signaling pathways it modulates, and the experimental protocols used to characterize these interactions.

Progesterone Receptor: Structure and Function

The progesterone receptor is a protein found within cells that is activated by the steroid hormone progesterone.[2] In humans, it is encoded by a single gene on chromosome 11q22 and exists primarily in two isoforms, PR-A and PR-B, which are transcribed from the same gene but have different lengths and functions.[2][3] Both isoforms share a common structure consisting of an N-terminal regulatory domain, a DNA-binding domain, a hinge section, and a C-terminal ligand-binding domain.[2] PR-B acts as a positive regulator of progesterone's effects, while PR-A can antagonize PR-B's actions.[2] Upon binding to progesterone or a synthetic progestin like 17-OHPC, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs), thereby regulating the transcription of target genes.[2][3]

Binding Affinity of Hydroxyprogesterone Caproate to Progesterone Receptors

Quantitative analysis of the binding affinity of 17-OHPC to progesterone receptors reveals important insights into its potency and mechanism of action. Competitive binding assays are a standard method to determine the relative binding affinity (RBA) of a ligand compared to the natural hormone, progesterone.

| Ligand | Receptor | Relative Binding Affinity (%) | Reference |

| Hydroxyprogesterone Caproate | Recombinant Human PR-B | 26 | [4][5] |

| Recombinant Human PR-A | 30 | [4][5] | |

| Rabbit Uterine PR | 26-30 | [4][5][6] | |

| Progesterone | Recombinant Human PR-B | 100 | [4][5] |

| Recombinant Human PR-A | 100 | [4][5] | |

| Rabbit Uterine PR | 100 | [4][5] | |

| 17α-hydroxyprogesterone | Various PRs | ~1 | [4] |

Table 1: Relative Binding Affinities of Progestins to Progesterone Receptors.

The data clearly indicates that while 17-OHPC does bind to progesterone receptors, its affinity is significantly lower than that of endogenous progesterone, with an RBA of approximately 26-30%.[4][5][7] This suggests that the therapeutic effects of 17-OHPC are not likely due to a higher binding affinity for the progesterone receptor compared to progesterone.[4][5]

Signaling Pathways Modulated by Progesterone Receptor Activation

The binding of a ligand to the progesterone receptor initiates a cascade of molecular events, leading to changes in gene expression. These signaling pathways can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the direct regulation of gene transcription.

References

- 1. ucgd.genetics.utah.edu [ucgd.genetics.utah.edu]

- 2. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 3. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxyprogesterone caproate - Wikipedia [en.wikipedia.org]

In Vitro Evaluation of Hydroxyprogesterone Caproate's Myometrial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17α-hydroxyprogesterone caproate (17-OHPC), a synthetic progestin, has been a subject of extensive research for its role in the prevention of preterm birth. Understanding its mechanism of action at the level of the myometrium—the smooth muscle of the uterus—is critical for optimizing its therapeutic use and for the development of novel tocolytic agents. This technical guide provides an in-depth overview of the in vitro studies investigating the myometrial activity of 17-OHPC. It details the experimental protocols used, presents quantitative data from key studies, and visualizes the current understanding of its molecular interactions.

The prevailing in vitro evidence suggests that 17-OHPC does not exert a direct, acute relaxant effect on human myometrial contractility.[1] This finding is in contrast to natural progesterone (B1679170), which has been shown to inhibit uterine contractions in vitro.[2] This suggests that the clinical benefits of 17-OHPC are likely not due to a rapid, non-genomic tocolytic effect but rather through longer-term, genomic or anti-inflammatory mechanisms that modulate uterine quiescence.

Data Presentation: In Vitro Effects of 17-OHPC on Human Myometrial Contractility

The following table summarizes the quantitative data from in vitro studies on the effect of 17-OHPC on human myometrial contractility. The data consistently demonstrates a lack of significant direct inhibitory effect on uterine muscle contractions.

| Myometrial Tissue Source | Contractile Stimulus | 17-OHPC Concentration Range | Key Finding | Mean Maximal Inhibition (MMI) ± SEM (%) | P-value | Reference |

| Pregnant (Term, non-laboring) | Spontaneous | 1 nmol/L - 10 µmol/L | No significant effect | 4.9 ± 7.2 | 0.309 | [1] |

| Pregnant (Term, non-laboring) | Oxytocin (B344502) (0.5 nmol/L) | 1 nmol/L - 10 µmol/L | No significant effect | 2.2 ± 1.3 | 0.128 | [1] |

| Non-pregnant | Spontaneous | 1 nmol/L - 10 µmol/L | No significant effect | 8.8 ± 11.0 | 0.121 | [1] |

| Non-pregnant | Phenylephrine (10 µmol/L) | 1 nmol/L - 10 µmol/L | No significant effect | -7.9 ± 6.5 | 0.966 | [1] |

| Pregnant (Term, non-laboring) | Spontaneous | Not specified | Dose-dependent stimulation | Not reported | Not reported | [2] |

Experimental Protocols

In Vitro Myometrial Contractility Assay (Isometric Tension Recording)

This protocol is a standard method for assessing the direct effects of compounds on myometrial contractility.

a. Tissue Acquisition and Preparation:

-

Myometrial biopsies are obtained from the upper edge of the uterine incision during elective cesarean sections from women at term without labor.

-

Tissues are immediately placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

Longitudinal myometrial strips (approximately 10 mm in length and 2 mm in width) are dissected from the biopsy.[3]

b. Organ Bath Setup and Equilibration:

-

Myometrial strips are mounted vertically in organ baths containing PSS, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.[3]

-

One end of the strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.[3]

-

A passive tension of 2 grams is applied, and the tissues are allowed to equilibrate for at least 2 hours, during which spontaneous contractions typically develop. The PSS is replaced every 15-20 minutes.[3]

c. Experimental Procedure:

-

Once stable spontaneous contractions are established, baseline activity is recorded for a control period (e.g., 20 minutes).

-

For agonist-induced contractions, a uterotonic agent such as oxytocin (e.g., 0.5 nmol/L) is added to the organ bath to achieve stable, rhythmic contractions.[1]

-

17-OHPC is then added to the bath in a cumulative, concentration-dependent manner (e.g., 1 nmol/L to 10 µmol/L).

-

The contractile activity is continuously recorded for a set period (e.g., 20 minutes) after each addition.

-

Control strips are run in parallel with the vehicle to account for any time-dependent changes in contractility.

d. Data Analysis:

-

The integral of contractile activity (area under the curve) is calculated for each 20-minute interval.

-

The mean maximal inhibition (MMI) is determined by comparing the contractile activity at the highest concentration of 17-OHPC to the baseline activity.

-

Statistical analysis (e.g., Student's t-test or ANOVA) is used to determine the significance of any observed effects.

Myometrial Explant Culture for Inflammatory Marker Analysis

This protocol is used to investigate the effects of 17-OHPC on inflammatory pathways in a more physiologically relevant tissue context.

a. Tissue Culture:

-

Myometrial biopsies are obtained as described above.

-

Tissues are dissected into small pieces (e.g., 1-2 mm³) and placed in serum-free culture medium.

-

Explants are treated with 17-OHPC (e.g., 1 µM) and/or an inflammatory stimulus like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

b. Analysis of Inflammatory Markers:

-

Enzyme-Linked Immunosorbent Assay (ELISA): The culture supernatant is collected to measure the concentration of secreted inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).

-

Real-Time Polymerase Chain Reaction (RT-PCR): The myometrial tissue is harvested for RNA extraction. RT-PCR is then performed to quantify the gene expression of inflammatory enzymes like Cyclooxygenase-2 (COX-2).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Contrasting signaling of progesterone and 17-OHPC.

Caption: Workflow for myometrial contractility assay.

Caption: Logical relationship of 17-OHPC in vitro findings.

References

- 1. Functional effects of 17alpha-hydroxyprogesterone caproate (17P) on human myometrial contractility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progesterone, but not 17-alpha-hydroxyprogesterone caproate, inhibits human myometrial contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

The Role of Hydroxyprogesterone Caproate in Immune Modulation During Pregnancy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyprogesterone (B1663944) caproate (17-OHPC), a synthetic progestogen, has been utilized clinically to reduce the risk of recurrent preterm birth. Its mechanism of action, while not entirely elucidated, is believed to extend beyond simple uterine quiescence to involve complex immunomodulatory effects critical for maintaining a favorable gestational environment. Pregnancy itself is a unique immunological state, requiring a delicate balance between maternal tolerance of the semi-allogeneic fetus and a competent defense against pathogens. Progesterone (B1679170) is a key hormonal regulator of this balance, and 17-OHPC acts by mimicking its effects. This guide provides an in-depth examination of the current understanding of 17-OHPC's role in modulating the maternal immune system. It details its impact on key immune cell populations, including T cells, natural killer (NK) cells, and macrophages, and its influence on cytokine signaling pathways. This document synthesizes findings from in vitro, animal, and clinical studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways to provide a comprehensive resource for the scientific community.

Introduction: The Immunological Paradox of Pregnancy and Progestogen Intervention

Successful pregnancy requires a sophisticated adaptation of the maternal immune system. The mother must tolerate the paternal antigens of the fetus while maintaining immune surveillance. This is achieved through a shift in immune cell populations and cytokine profiles at the maternal-fetal interface, generally favoring an anti-inflammatory, pro-tolerogenic state.[1] A failure in this immunological balance is implicated in complications such as preterm birth (PTB).[2]

17-alpha hydroxyprogesterone caproate (17-OHPC) is a synthetic derivative of the natural progestin 17α-hydroxyprogesterone.[3] Its primary approved use has been in preventing recurrent spontaneous PTB in women with a history of such events.[3][4] While initially thought to act primarily by promoting uterine relaxation, a growing body of evidence suggests its efficacy may be significantly linked to its ability to modulate the maternal immune response, suppressing pro-inflammatory pathways implicated in the onset of labor.[4][5] However, the precise mechanisms remain an area of active investigation, with some studies presenting inconsistent results.[3] This guide aims to dissect the multifaceted immunomodulatory actions of 17-OHPC.

Mechanism of Action: From Receptor Binding to Gene Regulation

17-OHPC is a progestin, a synthetic progestogen that mimics the effects of endogenous progesterone.[6][7] Its primary mechanism involves binding to and activating progesterone receptors (PRs), which are expressed in the uterus, cervix, and various immune cells, including T cells, NK cells, and dendritic cells.[1][6][8]

This interaction can trigger two main types of signaling pathways:

-

Genomic (Classical) Pathway: Upon binding 17-OHPC, the nuclear progesterone receptor (nPR) translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes. This action modulates the transcription of genes involved in inflammation, immune tolerance, and uterine quiescence.[6][9]

-

Non-Genomic (Rapid) Pathway: Progestogens can also bind to membrane-bound progesterone receptors (mPRs), initiating rapid intracellular signaling cascades, such as the MAPK pathway, that can quickly alter immune cell function without requiring new gene transcription.

A key proposed mechanism is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory cytokines. By inhibiting this pathway, 17-OHPC can effectively dampen the inflammatory responses that contribute to preterm labor.[10]

Effects on Immune Cell Populations and Cytokine Profiles

17-OHPC influences a variety of immune cells to create a more tolerogenic environment. Its effects are most notable on T cells, NK cells, and macrophages, primarily through the modulation of cytokine production.

T-Helper (Th) Cell Differentiation

Normal pregnancy is characterized by a bias away from a pro-inflammatory Th1 response (producing IFN-γ, TNF-α) and towards an anti-inflammatory Th2 response (producing IL-4, IL-10).[11] 17-OHPC appears to support this shift. In a rat model of preeclampsia, 17-OHPC administration increased the presence of circulating and placental Th2 cells.[12][13] This shift helps to protect the fetus from a potentially harmful maternal cell-mediated immune attack.

Natural Killer (NK) Cell Activity

While essential for placental development, excessive cytotoxic activity of NK cells can be detrimental to pregnancy.[14] Studies in rat models have shown that 17-OHPC significantly decreases the population of total and cytolytic placental NK cells.[13][14][15] This reduction in cytotoxic potential is a key mechanism for preventing immune-mediated pregnancy complications.

Macrophage Polarization

Macrophages can polarize into pro-inflammatory (M1) or anti-inflammatory/pro-repair (M2) phenotypes. A predominance of M2 macrophages at the maternal-fetal interface is crucial for successful pregnancy. Synthetic progestins, such as medroxyprogesterone (B1676146) acetate (B1210297) (MPA), have been shown to drive macrophage differentiation toward the M2 phenotype, which upregulates anti-inflammatory cytokines like IL-10.[16] While direct evidence for 17-OHPC is building, this represents a likely pathway for its anti-inflammatory effects. However, one study in pregnant mice found 17-OHPC failed to decrease decidual macrophages.[3]

Cytokine and Inflammatory Mediator Production

The most studied immunomodulatory effect of 17-OHPC is its influence on cytokine production. The evidence points towards a significant anti-inflammatory effect, although results can vary depending on the experimental model.

-

Upregulation of IL-10: A key finding is that 17-OHPC enhances the production of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[2][17] This effect is particularly notable in response to an inflammatory challenge (e.g., bacterial lipopolysaccharide, LPS).[2] Clinical studies have found a correlation between plasma 17-OHPC concentrations and the capacity of leukocytes to produce IL-10.[17][18]

-

Downregulation of Pro-inflammatory Cytokines: 17-OHPC has been shown to inhibit the production of numerous pro-inflammatory cytokines, including TNF-α, IFN-γ, IL-1β, IL-2, and IL-6 in both in vivo and in vitro models.[3][10]

-

Inconsistent Findings: It is important to note the inconsistencies in the literature. Some studies have found no relationship between 17-OHPC and TNF-α production.[2][17][18] Furthermore, research on myometrial tissue explants found that 17-OHPC did not block LPS-induced production of TNF-α or the expression of COX-2, an enzyme involved in prostaglandin (B15479496) synthesis.[19][20] Another study found that a high dose of 17-OHPC did not affect cervical levels of IL-6, IL-8, and TNF-α in women with threatened preterm labor.[3] These discrepancies highlight the complexity of its action, which may be tissue-specific and dependent on the underlying inflammatory state.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the immunomodulatory effects of 17-OHPC.

Table 1: Effect of 17-OHPC on Cytokine Production

| Study Model | Stimulus | Key Cytokines Measured | Observed Effect of 17-OHPC | Reference(s) |

| Human PBMC-engrafted mice | OKT3 (T-cell activator) | TNF-α, IFN-γ, IL-2, IL-6, IL-10 | Significant inhibition of all measured cytokines | [10] |

| Cultured Human PBMCs | OKT3, anti-CD28, PHA | IFN-γ, IL-1β, IL-2, IL-6, IL-10 | Inhibition of all measured cytokines | [10] |

| Human Leukocytes (clinical) | LPS | IL-10, TNF-α | Plasma 17-OHPC levels correlated with increased IL-10 production; no effect on TNF-α | [2][17][18] |

| THP-1 Macrophage cell line | LPS | IL-10, TNF-α | Concentration-dependent increase in IL-10 production; no effect on TNF-α | [2][17] |

| Preeclamptic Rats (in vivo) | Placental Ischemia | TNF-α | Decreased TNF-α levels | [21] |

| Human Myometrial Explants | LPS | TNF-α | No effect on LPS-induced TNF-α production | [19][20] |

| Pregnant Women (cervical fluid) | N/A | IL-6, IL-10, TNF-α | No modulation of cytokine levels | [3] |

Table 2: Effect of 17-OHPC on Immune Cell Populations

| Study Model | Cell Type Analyzed | Observed Effect of 17-OHPC | Reference(s) |

| RUPP Rat Model of Preeclampsia | Placental NK Cells | Decreased total and cytolytic NK cells | [13][14][15] |

| RUPP Rat Model of Preeclampsia | CD4+ T Cells / Th2 Cells | Decreased total CD4+ T cells; Increased circulating and placental Th2 cells | [12][13] |

| Pregnant Mice | Decidual Immune Cells | Failed to increase Treg lymphocytes or decrease decidual macrophages | [3] |

Key Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are protocols for key experiments cited in the study of 17-OHPC's immunomodulatory effects.

Protocol: In Vitro Cytokine Production from Human PBMCs

-

Objective: To assess the direct effect of 17-OHPC on cytokine production by human immune cells.

-

Methodology:

-

PBMC Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from the whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are seeded in 12-well plates at a density of 1.0 × 10⁶ cells/mL in complete RPMI-1640 medium.

-

Treatment: Cells are pre-treated with varying concentrations of 17-OHPC (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.

-

Stimulation: Immune activation is induced by adding a stimulating agent such as OKT3 (anti-CD3 antibody), Phytohaemagglutinin (PHA), or Lipopolysaccharide (LPS). A non-stimulated control group is maintained.

-

Incubation: Cells are incubated for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Sample Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

-

Cytokine Analysis: Cytokine concentrations (e.g., TNF-α, IFN-γ, IL-6, IL-10) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

-

-

Reference: Adapted from Wang et al. (2022).[10]

Protocol: Reduced Uterine Perfusion Pressure (RUPP) Rat Model

-

Objective: To investigate the effects of 17-OHPC on immune responses in an in vivo animal model of placental ischemia and preeclampsia.

-

Methodology:

-

Animal Model: Timed-pregnant Sprague-Dawley rats are used.

-

Surgical Procedure: On gestational day (GD) 14, rats undergo surgery to induce RUPP. This involves placing silver clips on the abdominal aorta below the renal arteries and on the bilateral uterine arteries to reduce blood flow to the uteroplacental unit. Sham-operated animals undergo a similar surgery without clip placement.

-

17-OHPC Administration: The RUPP group is treated with intraperitoneal injections of 17-OHPC (e.g., 3.32 mg/kg) on GD 15. Control groups receive a vehicle injection.

-

Physiological Measurements: On GD 18, uterine artery resistance index (UARI) may be measured via ultrasound. On GD 19, mean arterial pressure (MAP) is measured via carotid artery catheters.

-

Sample Collection: On GD 19, animals are euthanized. Blood and placental tissues are collected.

-

Immune Cell Analysis: Immune cell populations (e.g., CD4+ T cells, Th2 cells, NK cells) in the blood and dissociated placental tissue are quantified using flow cytometry with specific fluorescently-labeled antibodies.

-

Conclusion and Future Directions

Hydroxyprogesterone caproate exerts significant immunomodulatory effects that likely contribute to its mechanism for preventing preterm birth. The primary actions appear to be anti-inflammatory, characterized by the suppression of cytotoxic NK and Th1 cells, the inhibition of pro-inflammatory cytokines via pathways like NF-κB, and the enhancement of the crucial anti-inflammatory cytokine IL-10.[2][10][12][17]

However, the existing body of evidence is not without contradictions.[3] The variability in findings across different studies and models (e.g., in vitro vs. in vivo, myometrial tissue vs. circulating leukocytes) underscores that the effects of 17-OHPC are complex, context-dependent, and may be specific to certain tissues or inflammatory states. The discrepancy between its effects on LPS-stimulated peripheral immune cells versus myometrial tissue suggests that its primary role may be in modulating a systemic inflammatory response rather than acting directly as a uterine relaxant.[2][19]

For drug development professionals, these findings suggest that targeting specific immune pathways, such as the IL-10 response, could be a fruitful avenue for developing novel therapeutics for preventing preterm birth and other inflammatory complications of pregnancy. Future research should focus on:

-

Elucidating the precise molecular interactions between 17-OHPC and progesterone receptors on different immune cell subsets.

-

Conducting further prospective clinical trials that correlate 17-OHPC plasma levels with specific immunological markers and pregnancy outcomes.

-

Investigating the efficacy of 17-OHPC in patient populations stratified by their baseline inflammatory status.

A deeper understanding of these mechanisms will be critical to optimizing the clinical use of 17-OHPC and developing the next generation of therapies to ensure healthy pregnancies.

References

- 1. mdpi.com [mdpi.com]

- 2. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 17-α Hydroxyprogesterone Caproate Immunology, a Special Focus on Preterm Labor, Preeclampsia, and COVID-19 | MDPI [mdpi.com]

- 4. 17-alpha hydroxyprogesterone caproate for preterm birth prevention: Where have we been, how did we get here, and where are we going? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. What is the mechanism of Hydroxyprogesterone Caproate? [synapse.patsnap.com]

- 7. Hydroxyprogesterone caproate - Wikipedia [en.wikipedia.org]

- 8. Progesterone as an Anti-Inflammatory Drug and Immunomodulator: New Aspects in Hormonal Regulation of the Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | 17α-Hydroxyprogesterone Caproate Inhibits Cytokine Production via Suppression of NF-κB Activation [frontiersin.org]

- 11. Th1/Th2/Th17 and regulatory T-cell paradigm in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 17-HYDROXYPROGESTERONE CAPROATE IMPROVES T CELLS AND NK CELLS IN RESPONSE TO PLACENTAL ISCHEMIA; NEW MECHANISMS OF ACTION FOR AN OLD DRUG - PMC [pmc.ncbi.nlm.nih.gov]

- 13. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 14. ahajournals.org [ahajournals.org]

- 15. The Effects of Progesterone on Immune Cellular Function at the Maternal-Fetal Interface and Maternal Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Medroxyprogesterone acetate drives M2 macrophage differentiation toward a phenotype of decidual macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thieme E-Journals - American Journal of Perinatology / Abstract [thieme-connect.com]

- 19. researchgate.net [researchgate.net]

- 20. Effect of 17-alpha hydroxyprogesterone caproate on the production of tumor necrosis factor-alpha and the expression of cyclooxygenase-2 in lipopolysaccharide-treated gravid human myometrial explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. b.aun.edu.eg [b.aun.edu.eg]

- 22. 17-Hydroxyprogesterone caproate improves T cells and NK cells in response to placental ischemia; new mechanisms of action for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of 17-OHPC: An In-depth Technical Guide to its Discovery, Development, and Mechanistic Underpinnings

For decades, 17-alpha-hydroxyprogesterone caproate (17-OHPC) stood as a primary therapeutic intervention for the prevention of recurrent preterm birth. This guide provides a comprehensive technical overview of its journey, from initial synthesis to its eventual withdrawal from the U.S. market. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this synthetic progestogen's history, clinical evaluation, and biological mechanisms of action.

Discovery and Early Development

17-alpha-hydroxyprogesterone caproate is a synthetic derivative of the naturally occurring steroid hormone 17-hydroxyprogesterone. The addition of a caproate ester at the 17-alpha position significantly increases its half-life, allowing for less frequent administration. The synthesis of 17-OHPC involves the esterification of 17-alpha-hydroxyprogesterone with caproic acid.

Initially, 17-OHPC was approved by the U.S. Food and Drug Administration (FDA) in the 1950s under the brand name Delalutin for various gynecological conditions, including recurrent miscarriage. However, it was voluntarily withdrawn from the market in the late 1990s by its then-sponsor.

The contemporary story of 17-OHPC in obstetrics began with a landmark clinical trial that would reshape the landscape of preterm birth prevention for nearly two decades.

Pivotal Clinical Trials: A Tale of Two Studies

The clinical evidence for 17-OHPC in preventing recurrent preterm birth is largely defined by two pivotal, yet conflicting, randomized controlled trials: the Meis trial and the PROLONG trial.

The Meis Trial (2003)